

3-Hexyn-1-ol CAS number and molecular structure

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Compound of Interest

Compound Name: 3-Hexyn-1-ol

Cat. No.: B147329

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Technical Guide: 3-Hexyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hexyn-1-ol is an unsaturated alcohol that serves as a versatile building block in organic synthesis. Its bifunctional nature, containing both a hydroxyl group and an internal alkyne, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, molecular structure, synthesis, and key applications, with a focus on its relevance to the chemical and pharmaceutical industries.

Chemical and Physical Properties

The following table summarizes the key quantitative data for **3-Hexyn-1-ol**.

Property	Value	Reference(s)
CAS Number	1002-28-4	[1][2]
Molecular Formula	C ₆ H ₁₀ O	[1][2]
Molecular Weight	98.14 g/mol	[3]
Appearance	Clear, colorless to yellow liquid	[1]
Boiling Point	63-64 °C at 12 mmHg	[4]
Density	0.898 g/mL at 25 °C	[4]
Refractive Index (n _D ²⁰)	1.454	[4]
Solubility	Slightly soluble in water	[1]
Flash Point	63 °C (145.4 °F) - closed cup	
pKa	14.35 ± 0.10 (Predicted)	

Molecular Structure

3-Hexyn-1-ol is a six-carbon chain containing a hydroxyl group at position 1 and a carbon-carbon triple bond between carbons 3 and 4. The linear nature of the alkyne functional group influences the overall geometry of the molecule.

Canonical SMILES: CCC#CCCO[3]

InChI: InChI=1S/C6H10O/c1-2-3-4-5-6-7/h7H,2,5-6H2,1H3[3]

Caption: Molecular structure of **3-Hexyn-1-ol**.

Experimental Protocols

Synthesis of 3-Hexyn-1-ol

A common method for the preparation of **3-Hexyn-1-ol** involves the reaction of an ethylacetylene magnesium halide with ethylene oxide, followed by hydrolysis. A patented method outlines the following general steps[2]:

- **Formation of Grignard Reagent:** A methyl magnesium halide (e.g., methyl magnesium chloride) is reacted with propargyl chloride to form an ethylacetylene magnesium halide. This reaction is typically carried out in an appropriate solvent like tetrahydrofuran (THF).
- **Reaction with Ethylene Oxide:** The resulting Grignard reagent is then reacted with ethylene oxide. This step forms the halogeno magnesium salt of **3-Hexyn-1-ol**. The reaction temperature is maintained between -10 °C and +40 °C[2].
- **Hydrolysis:** The final step is the hydrolysis of the magnesium salt to yield **3-Hexyn-1-ol**. This is often achieved by adding the reaction mixture to an aqueous solution of a weak acid, such as ammonium chloride[2].
- **Purification:** The crude product is then purified by distillation.

Stereoselective Hydrogenation to (Z)-3-Hexen-1-ol

A significant application of **3-Hexyn-1-ol** is its conversion to (Z)-3-hexen-1-ol, also known as leaf alcohol, a valuable fragrance and flavor compound. This is achieved through stereoselective hydrogenation of the alkyne.

Catalyst: The most common catalyst for this transformation is Lindlar's catalyst (palladium on calcium carbonate poisoned with lead)[5]. Other palladium-based catalysts, such as palladium on barium sulfate with quinoline, can also be employed[6].

General Procedure:

- **Reaction Setup:** **3-Hexyn-1-ol** is dissolved in a suitable solvent (e.g., methanol, ethanol, or hexane) in a reaction vessel equipped with a stirring mechanism and an inlet for hydrogen gas.
- **Catalyst Addition:** The Lindlar catalyst is added to the solution. The catalyst loading is a critical parameter that influences the reaction rate and selectivity.
- **Hydrogenation:** The reaction vessel is purged with hydrogen, and the reaction is allowed to proceed under a hydrogen atmosphere (typically at or slightly above atmospheric pressure) with vigorous stirring. The reaction is exothermic and may require cooling to maintain a constant temperature.

- **Monitoring:** The progress of the reaction is monitored by techniques such as gas chromatography (GC) to determine the consumption of the starting material and the formation of the desired cis-alkene and any over-reduction to the alkane.
- **Workup:** Once the desired conversion is reached, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude (Z)-3-hexen-1-ol, which can be further purified by distillation.

Applications in Drug Development and Organic Synthesis

While direct incorporation of **3-Hexyn-1-ol** into final drug structures is not widely documented, its role as a versatile intermediate in the synthesis of more complex molecules is significant.^[1] The alkyne and alcohol functionalities allow for a variety of synthetic manipulations, making it a valuable building block.

- **Precursor to Bioactive Alkenols:** As detailed above, the primary application of **3-Hexyn-1-ol** is in the synthesis of (Z)-3-hexen-1-ol. This alkenol and its derivatives are not only important in the fragrance industry but are also found in nature and can be used as starting materials for the synthesis of other bioactive compounds.
- **Intermediate in Complex Molecule Synthesis:** The hydroxyl group can be protected, allowing for selective reactions at the alkyne. Conversely, the alkyne can undergo various transformations, such as hydroboration-oxidation, to introduce new functional groups. This dual reactivity makes it a useful intermediate in multi-step syntheses.
- **Role in Medicinal Chemistry:** The alkyne moiety is a feature in a number of biologically active compounds. While **3-Hexyn-1-ol** itself is a simple molecule, it represents a class of compounds (alkynyl alcohols) that can be used to construct more complex molecular architectures in the search for new therapeutic agents. The introduction of a rigid alkyne unit can be a strategy in drug design to orient functional groups in a specific and constrained manner for optimal interaction with biological targets.

Safety Information

3-Hexyn-1-ol is classified as an irritant. It is irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

3-Hexyn-1-ol is a valuable C6 building block in organic synthesis. Its straightforward preparation and the ability to be selectively transformed into other useful compounds, most notably (Z)-3-hexen-1-ol, underscore its importance in both industrial and research settings. For professionals in drug development, while not a direct therapeutic agent, it represents a useful intermediate for the construction of more complex and potentially bioactive molecules.

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